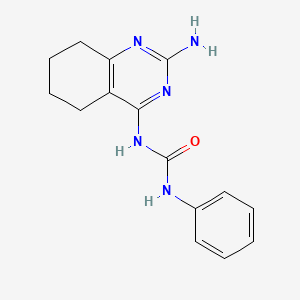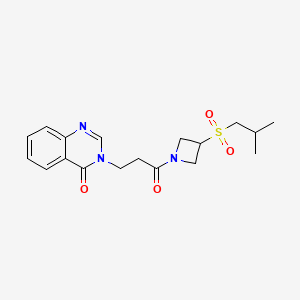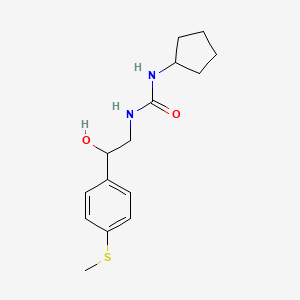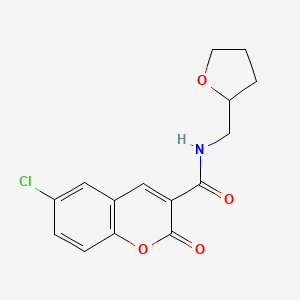![molecular formula C18H21N5O B2453639 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one CAS No. 2415520-95-3](/img/structure/B2453639.png)
3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidinone derivative that has been synthesized using various methods. The compound has shown promising results in various scientific studies, making it an area of interest for further research.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one involves the inhibition of specific enzymes involved in the cell cycle. The compound targets the cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) enzymes, which are involved in the regulation of the cell cycle. By inhibiting these enzymes, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one for lab experiments is its high specificity for CDK4 and CDK6 enzymes. This makes it an ideal candidate for studying the cell cycle and the mechanisms involved in cancer cell growth. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the exploration of its potential applications in other fields of science, such as material science and nanotechnology. Additionally, further research is needed to fully understand the mechanisms of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one has been achieved using different methods. One of the methods involves the reaction of 2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid with ethyl 6-amino-5-cyano-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate. The reaction is carried out in the presence of a coupling agent and a base, resulting in the formation of the desired compound.
Aplicaciones Científicas De Investigación
3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, the compound has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle.
Propiedades
IUPAC Name |
3-methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-12(2)18-20-14-6-4-5-7-15(14)23(18)13-9-22(10-13)16-8-17(24)21(3)11-19-16/h4-8,11-13H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZHDVVQCPUZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=O)N(C=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2453562.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2453563.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)
![(5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2453566.png)





![N-(cyanomethyl)-N-ethyl-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2453573.png)

